2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-
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Overview
Description
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is an organic compound with the molecular formula C9H8BrN3O. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an isoxazole ring at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- typically involves the following steps:
Isoxazole Formation: The brominated intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid or its derivatives under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the isoxazole ring.
2-Amino-5-bromo-6-methylpyridine: Similar structure with a different substitution pattern.
5-Bromo-3-(3-methyl-5-isoxazolyl)-2-pyridinamine: Similar structure with slight variations.
Uniqueness
2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-3-(3-methyl-1,2-oxazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-8(14-13-5)7-3-6(10)4-12-9(7)11/h2-4H,1H3,(H2,11,12) |
InChI Key |
FBTVJGGRZHTHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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